Ethyl 1-[4-amino-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiazole ring through a cyclization reaction involving a suitable thioamide and a haloketone. The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the incorporation of the pyrrolidine moiety via an amide coupling reaction. The final step involves the esterification of the carboxylic acid group to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory conditions to industrial reactors, ensuring that the synthesis is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
Scientific Research Applications
Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, bacterial infections, and viral infections.
Mechanism of Action
The mechanism of action of ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1-piperidinecarboxylate: A simpler analog with similar structural features but lacking the thiazole and pyrrolidine moieties.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different functional groups, leading to distinct biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, often studied for their antimicrobial and anticancer properties.
Uniqueness
Ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H24N4O3S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
ethyl 1-[4-amino-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H24N4O3S/c1-2-23-15(22)11-5-9-20(10-6-11)16-18-13(17)12(24-16)14(21)19-7-3-4-8-19/h11H,2-10,17H2,1H3 |
InChI Key |
ZHFUBEUNEICJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=C(S2)C(=O)N3CCCC3)N |
Origin of Product |
United States |
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